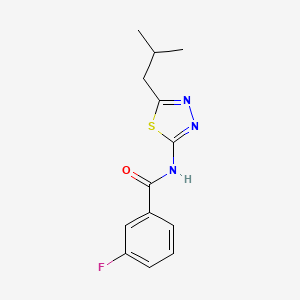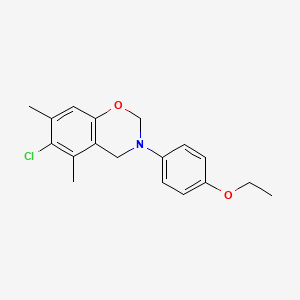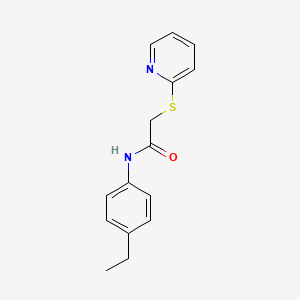![molecular formula C21H27N3O2 B5516074 3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(phenoxyacetyl)piperidine](/img/structure/B5516074.png)
3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(phenoxyacetyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(phenoxyacetyl)piperidine involves multi-step chemical processes, including cyclization, N-alkylation, and the use of catalysts to achieve the desired structures. For instance, the synthesis of piperazine derivatives via a four-component cyclocondensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate in the presence of SO4^2−/Y2O3 as a catalyst in ethanol demonstrates the complexity and creativity in synthesizing related compounds (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
The molecular structure of compounds akin to this compound is often determined using advanced techniques like X-ray diffraction, NMR, and mass spectral studies. These techniques provide insights into the compound's geometric configuration, bonding patterns, and overall molecular architecture, essential for understanding its chemical behavior and interactions (Rajkumar et al., 2014).
科学的研究の応用
Synthesis and Chemical Characterization
- A notable aspect of research on related compounds involves their synthesis and spectral characterization. For instance, the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives highlights a multi-component cyclocondensation process. These compounds were characterized by IR, 1H, and 13C NMR, and mass spectral studies, showcasing their complex chemical nature and potential for antimicrobial activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Biological Evaluation and Potential Applications
- The exploration of benzimidazole and imidazole inhibitors of histone deacetylases presents another dimension of application. These compounds, designed and synthesized with variations in their structure, were found to be nanomolar inhibitors of human histone deacetylases, indicating their potential in modulating gene expression and therapeutic applications in cancer (Bressi et al., 2010).
Mechanistic Insights and Molecular Interactions
- Research into novel nonimidazole histamine H3 receptor antagonists, such as 1-(4-(phenoxymethyl)benzyl)piperidines, reveals efforts to develop compounds with better safety profiles and therapeutic potential. These studies not only focus on the synthesis but also on assessing the affinity and in vivo potency of these compounds, contributing to the understanding of receptor-ligand interactions and the design of safer drugs (Mikó et al., 2003).
Advanced Synthesis Techniques
- The development of advanced synthetic methodologies, such as the facile synthesis of thiazolo[3,2]pyridines containing pyrazolyl moieties and their antimicrobial activity evaluation, underscores the chemical diversity and potential of such compounds for developing new antimicrobial agents (El‐Emary et al., 2005).
作用機序
The mechanism of action of imidazole compounds is diverse, depending on the specific compound and its intended use. For example, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
The safety and hazards of imidazole compounds can vary greatly depending on the specific compound. Some imidazole compounds are used as medications and are generally safe when used as directed, while others may be hazardous. For example, tert-Butyl 4- (1H-benzo [d]imidazol-2-yl)piperidine-1-carboxylate has hazard statements H302-H315-H319-H335 .
将来の方向性
Imidazole compounds continue to be an area of interest for the development of new drugs . For example, the complex of 3-[3-(1H-imidazol-1-yl)propyl]-7-(3-methoxypropyl)-3,7-diazabicyclo[3.3.1]nonane promoted growth in the root systems of all three wheat varieties . This suggests potential applications in agriculture.
特性
IUPAC Name |
1-[3-[1-(cyclobutylmethyl)imidazol-2-yl]piperidin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c25-20(16-26-19-9-2-1-3-10-19)23-12-5-8-18(15-23)21-22-11-13-24(21)14-17-6-4-7-17/h1-3,9-11,13,17-18H,4-8,12,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDXOECDULATGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CN=C2C3CCCN(C3)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B5515997.png)
![5-(2,5-dimethoxybenzylidene)-3-[(2,5-dimethoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5516007.png)
![2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5516015.png)

![{2-chloro-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid](/img/structure/B5516030.png)
![5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-isopropyl-4-methyl-1,3-thiazole](/img/structure/B5516032.png)



![N-[3-(4-chlorophenyl)propyl]-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516056.png)
![5,6-dimethyl-4-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidine](/img/structure/B5516062.png)

![N-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide](/img/structure/B5516084.png)
![1-[2-(2-naphthyloxy)propanoyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5516095.png)